molecular formula C7H8N6O2 B3389790 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide CAS No. 938001-18-4

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide

Cat. No.: B3389790
CAS No.: 938001-18-4
M. Wt: 208.18 g/mol
InChI Key: RAMHGJDDGQPSPI-UHFFFAOYSA-N
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Description

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide is a heterocyclic compound that features a unique structure combining pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide typically involves the condensation of appropriate hydrazides with pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives. A common synthetic route includes:

    Starting Materials: Hydrazine derivatives and pyrazolo[1,5-d][1,2,4]triazin-4-one.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Purification Techniques: Crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-d][1,2,4]triazin-4-one: A precursor in the synthesis of the target compound.

    Acetohydrazide Derivatives: Compounds with similar hydrazide functional groups.

    Other Heterocyclic Compounds: Such as pyrazoles and triazines with different substituents.

Uniqueness

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide is unique due to its combined pyrazole and triazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c8-11-6(14)3-12-7(15)5-1-2-9-13(5)4-10-12/h1-2,4H,3,8H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMHGJDDGQPSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N(N=CN2N=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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